

Application Notes and Protocols for CCZ01048 PET Scan Image Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CCZ01048 is a promising radiolabeled peptide analog of α-melanocyte-stimulating hormone (α-MSH) for Positron Emission Tomography (PET) imaging. It is designed to target the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of malignant melanoma cells. This high affinity and specificity make **CCZ01048**, particularly when labeled with Gallium-68 ([⁶⁸Ga]Ga-**CCZ01048**), a valuable tool for the diagnosis, staging, and monitoring of melanoma.[1][2] These application notes provide detailed protocols for image acquisition and analysis of **CCZ01048** PET scans to ensure standardized and reproducible results in a research and drug development setting.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of [68Ga]Ga-**CCZ01048** PET imaging, demonstrating its efficacy in melanoma detection.

Table 1: Preclinical Biodistribution of [68Ga]Ga-CCZ01048 in B16F10 Melanoma-Bearing Mice



Organ/Tissue	Mean Uptake (%ID/g) at 1-hour post-injection	Mean Uptake (%ID/g) at 2- hours post-injection
Tumor	12.3 ± 3.3	21.9 ± 4.6
Blood	-	-
Muscle	-	-
Bone	-	-
Kidney	4.7 ± 0.5	5.5 ± 0.4
Thyroid	2.4 ± 0.6	-

Data sourced from a study by Zhang et al. (2017).[2]

Table 2: Tumor-to-Background Ratios for [68Ga]Ga-CCZ01048 in a Preclinical Melanoma Model

Ratio	1-hour post-injection	2-hours post-injection
Tumor-to-Blood	-	96.4 ± 13.9
Tumor-to-Muscle	-	210.9 ± 20.9
Tumor-to-Bone	-	39.6 ± 11.9
Tumor-to-Kidney	-	4.0 ± 0.9

Data from Zhang et al. (2017) highlights the excellent image contrast achieved at 2 hours post-injection.[2]

Table 3: First-in-Human Dosimetry of [68Ga]Ga-CCZ01048

Organ	Absorbed Dose (mSv/MBq)	
Kidneys	0.0948 ± 0.0425	
Brain	0.0012 ± 0.0007	

This data indicates a favorable safety profile for repeated imaging studies.[3]



Table 4: Comparison of [68Ga]Ga-**CCZ01048** and [18F]FDG in Patients with Metastatic Melanoma

Parameter	[⁶⁸ Ga]Ga-CCZ01048	[¹8F]FDG
Mean SUVmax in Normal Tissues	1.7	6.1
Tumor-to-Liver SUVmean Ratio	6.4	2.9

These findings suggest [68Ga]Ga-**CCZ01048** has greater sensitivity and specificity compared to the commonly used [18F]FDG tracer.[1]

Signaling Pathway

CCZ01048 is an analog of α -MSH and targets the MC1R, a G-protein coupled receptor (GPCR).[4][5] Upon binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in melanogenesis and provides the basis for the specific uptake of **CCZ01048** in melanoma cells.



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Caption: MC1R signaling cascade initiated by CCZ01048 binding.

Experimental Protocols Radiolabeling of CCZ01048 with Gallium-68



This protocol describes the chelation-based radiolabeling of the DOTA-conjugated **CCZ01048** peptide with ⁶⁸Ga.

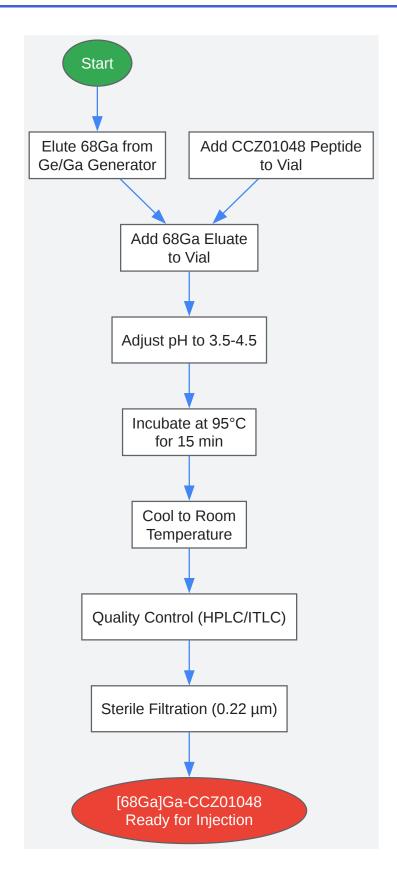
Materials:

- CCZ01048 peptide (MedChemExpress LLC)
- ⁶⁸Ge/⁶⁸Ga generator
- · Sterile, metal-free vials
- Sodium acetate buffer (pH 3.5-4.5)
- Heating block or water bath (95°C)
- HPLC and ITLC for quality control
- 0.22 μm sterile filter

Procedure:

- Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
- Add 15 μg of the CCZ01048 peptide to a sterile vial.
- Add the ⁶⁸Ga eluate to the vial containing the peptide.
- Adjust the pH of the reaction mixture to 3.5-4.5 using the sodium acetate buffer.
- Incubate the reaction mixture at 95°C for 15 minutes.[1]
- Allow the mixture to cool to room temperature.
- Perform quality control using HPLC and ITLC to determine the radiochemical purity. A purity of >99% is desired.[1][6]
- Pass the final product through a 0.22 μm sterile filter for sterilization before injection.[1]





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Caption: Workflow for the radiolabeling of **CCZ01048** with 68Ga.



Preclinical PET/CT Image Acquisition Protocol (Murine Model)

This protocol is intended for imaging melanoma xenografts in mice.

Animal Preparation:

- Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).
- Maintain the animal's body temperature using a heating pad.
- Place a catheter in the lateral tail vein for radiotracer injection.

Image Acquisition:

- Administer approximately 3.7-7.4 MBq of [68Ga]Ga-CCZ01048 intravenously.
- Position the animal in the PET/CT scanner.
- Acquire a CT scan for attenuation correction and anatomical localization.
- Perform static PET scans at 60 and 120 minutes post-injection.[3] For dynamic scans, start acquisition immediately after injection and continue for a specified duration (e.g., 60 minutes).[2]

PET Image Reconstruction and Analysis

Image Reconstruction:

- Reconstruct PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization - OSEM).
- Apply corrections for attenuation (using the CT data), scatter, and decay.

Image Analysis:

Co-register the PET and CT images for accurate anatomical correlation.

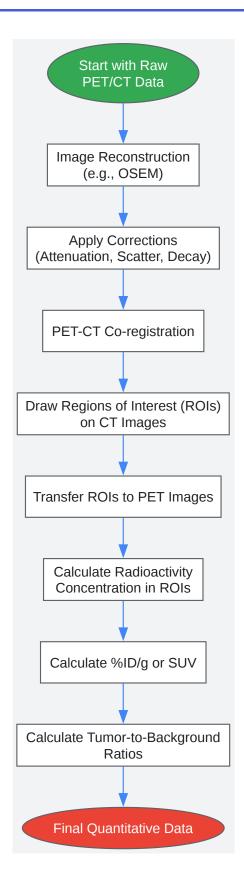
Methodological & Application





- Draw Regions of Interest (ROIs) on the CT images over the tumor and various organs (e.g., muscle, blood pool, kidney).
- Transfer the ROIs to the corresponding PET images.
- Calculate the mean and maximum radioactivity concentration within each ROI.
- Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).
- Calculate tumor-to-background ratios to assess image contrast.





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Caption: Step-by-step workflow for PET image analysis.



Conclusion

CCZ01048 PET imaging represents a significant advancement in the molecular imaging of melanoma. The high affinity for MC1R provides excellent tumor visualization and high tumor-to-background contrast.[2] Adherence to standardized protocols for radiolabeling, image acquisition, and analysis is crucial for obtaining reliable and comparable data, which is essential for both preclinical research and clinical drug development. The favorable dosimetric profile of [68Ga]Ga-**CCZ01048** supports its use in serial imaging studies to monitor therapeutic response.[3]

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